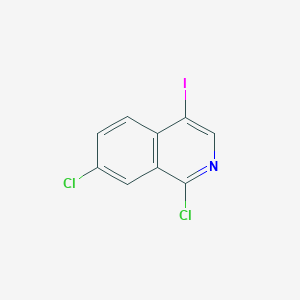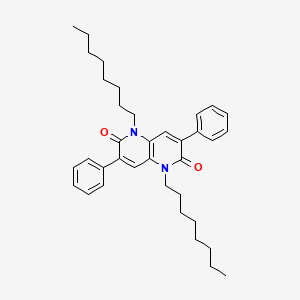
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione: is a complex organic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two octyl chains and two phenyl groups attached to a naphthyridine core. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a diketone.
Introduction of Octyl Chains: The octyl chains can be introduced via alkylation reactions using octyl halides in the presence of a strong base.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in OLEDs and OPVs.
相似化合物的比较
Similar Compounds
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine: Lacks the dione functionality, resulting in different chemical properties.
3,7-Dibromo-1,5-naphthyridine: Contains bromine substituents, leading to different reactivity and applications.
10,15-Dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: A triazatruxene derivative with a different core structure and electronic properties.
Uniqueness
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to its specific combination of octyl and phenyl substituents on the naphthyridine core. This unique structure imparts distinct chemical, physical, and electronic properties, making it valuable for various applications in research and industry.
属性
分子式 |
C36H46N2O2 |
|---|---|
分子量 |
538.8 g/mol |
IUPAC 名称 |
1,5-dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6-dione |
InChI |
InChI=1S/C36H46N2O2/c1-3-5-7-9-11-19-25-37-33-27-32(30-23-17-14-18-24-30)36(40)38(26-20-12-10-8-6-4-2)34(33)28-31(35(37)39)29-21-15-13-16-22-29/h13-18,21-24,27-28H,3-12,19-20,25-26H2,1-2H3 |
InChI 键 |
PBYKKPDZFGZSPK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=C(C=C(C1=O)C3=CC=CC=C3)N(C(=O)C(=C2)C4=CC=CC=C4)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


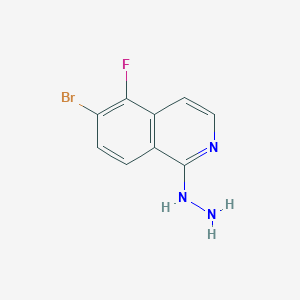

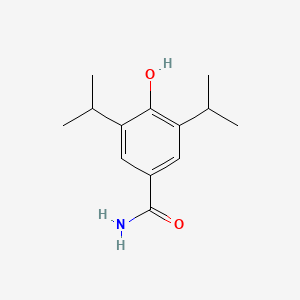
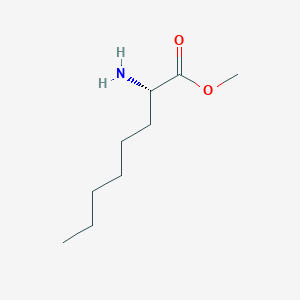
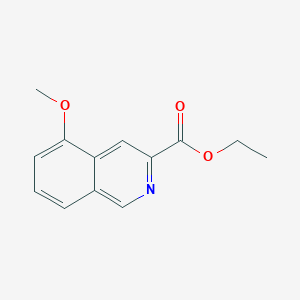
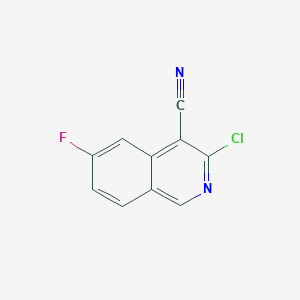
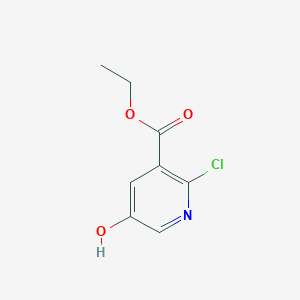
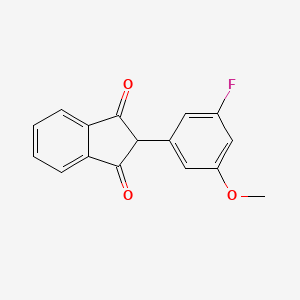
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
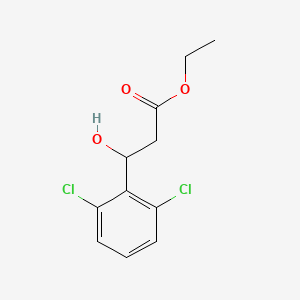
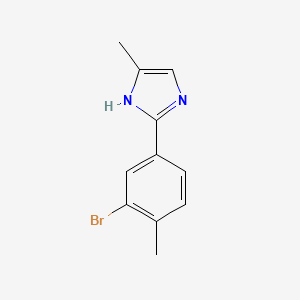
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
